Boron trifluoride dimethyl etherate

概要

説明

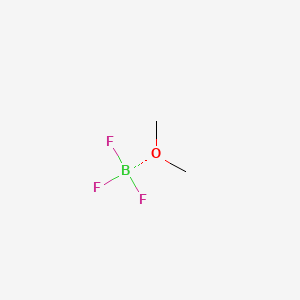

Boron trifluoride dimethyl etherate: is a chemical compound with the formula BF3·O(CH3)2 . It is a colorless liquid that is widely used as a source of boron trifluoride in various chemical reactions. This compound is known for its role as a Lewis acid, making it a valuable reagent in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Boron trifluoride dimethyl etherate is typically prepared by reacting boron trifluoride with dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

BF3+(CH3)2O→BF3⋅O(CH3)2

Industrial Production Methods: In industrial settings, this compound is produced by passing boron trifluoride gas through a solution of dimethyl ether. The reaction is exothermic and requires careful control of temperature and pressure to prevent decomposition or side reactions.

化学反応の分析

Types of Reactions: Boron trifluoride dimethyl etherate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where it acts as a Lewis acid, facilitating the replacement of one group with another.

Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes, to form new products.

Complex Formation: It forms complexes with various nucleophiles, enhancing their reactivity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Addition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of a solvent like dichloromethane.

Complex Formation: Nucleophiles such as amines and phosphines are used under mild conditions.

Major Products:

Substitution Reactions: Products include substituted boron compounds.

Addition Reactions: Products include boron-containing addition compounds.

Complex Formation: Products include boron-nucleophile complexes.

科学的研究の応用

Catalytic Applications

Boron trifluoride dimethyl etherate serves as a powerful Lewis acid catalyst in several organic reactions, including:

- Alkylation Reactions : BF3·O(CH3)2 facilitates the alkylation of aryl alcohols, leading to the formation of aryl ethers. For instance, a study demonstrated the ethylation of phenol using BF3·O(CH3)2, which resulted in good yields under controlled conditions .

- Isomerization and Polymerization : The compound is effective in promoting isomerization and polymerization reactions. Its ability to stabilize carbocations makes it suitable for these types of transformations .

- Synthesis of Organoboron Compounds : BF3·O(CH3)2 is utilized to produce various organoboron compounds through reactions with alcohols and other nucleophiles. This is particularly valuable in synthesizing boronic acids and esters, which are important intermediates in organic synthesis .

Boron Isotope Production

This compound plays a crucial role in the production of boron isotopes. It is used in processes that separate isotopes based on their chemical properties. The compound's reactivity allows it to form stable complexes with different isotopes, facilitating their extraction and purification for various applications, including nuclear medicine and research .

Materials Science Applications

In materials science, BF3·O(CH3)2 is employed as a reagent for modifying polymers and creating new materials with enhanced properties:

- Polymer Modification : The Lewis acid properties of BF3·O(CH3)2 enable it to modify polymer structures, improving their thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and aerospace industries .

- Synthesis of Boron-Doped Materials : The compound is also used to synthesize boron-doped materials, which exhibit unique electronic properties beneficial for semiconductor applications .

Safety and Handling Considerations

This compound is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. It can cause severe skin burns and eye damage, and inhalation may lead to respiratory issues . Therefore, proper safety protocols must be followed when handling this compound.

Case Studies

作用機序

Mechanism: Boron trifluoride dimethyl etherate acts as a Lewis acid by accepting electron pairs from nucleophiles. This interaction enhances the reactivity of the nucleophiles, facilitating various chemical reactions. The compound forms a complex with the nucleophile, which then undergoes further transformation to yield the desired product.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophiles, including amines, alcohols, and halides. The pathways involved include the formation of boron-nucleophile complexes, which then participate in subsequent chemical transformations.

類似化合物との比較

Boron trifluoride diethyl etherate: Similar to boron trifluoride dimethyl etherate but uses diethyl ether instead of dimethyl ether. It is also used as a Lewis acid in organic synthesis.

Boron trifluoride tetrahydrofuranate: Uses tetrahydrofuran as the ether component. It is another source of boron trifluoride and is used in similar applications.

Boron trifluoride methanol complex: Uses methanol as the ligand. It is used in specific reactions where methanol is a preferred solvent or reagent.

Uniqueness: this compound is unique due to its specific reactivity and stability. The use of dimethyl ether as the ligand provides distinct properties that make it suitable for certain reactions where other boron trifluoride complexes may not be as effective.

生物活性

Boron trifluoride dimethyl etherate (BF3·O(CH3)2) is a Lewis acid widely utilized in organic synthesis, particularly for its role in facilitating various chemical reactions. This article explores its biological activity, toxicity, and implications based on recent research findings.

This compound is a colorless liquid with a boiling point of approximately 126 °C. It is known for its strong electrophilic character, making it effective in catalyzing reactions such as hydroboration–oxidation, epoxide rearrangements, and esterifications. Its utility in organic synthesis stems from its ability to stabilize reaction intermediates and enhance reactivity.

Key Reactions Involving BF3·O(CH3)2

| Reaction Type | Description | Yield/Outcome |

|---|---|---|

| Hydroboration–Oxidation | Converts alkenes into alcohols using diborane generated from sodium borohydride and BF3·O(CH3)2. | High yields of alcohols |

| Cleavage of Epoxides | Rearranges epoxides to yield more complex structures. | Useful in synthesizing natural products |

| Esterification | Facilitates the formation of esters from acids and alcohols. | Efficient ester production |

| Alkylation of Aryl Alcohols | Ethylation of aryl alcohols resulting in aryl ethyl ethers. | Yields range from low to excellent |

Toxicological Profile

This compound is classified as highly toxic and corrosive. Its inhalation can lead to severe respiratory irritation, while skin contact may cause burns. Chronic exposure has been associated with kidney damage and fluorosis due to fluoride accumulation in bones and teeth .

Health Effects

- Acute Exposure : Symptoms include coughing, wheezing, shortness of breath, nausea, and vomiting.

- Chronic Exposure : Long-term effects may involve kidney impairment and skeletal fluorosis, characterized by pain and dental mottling .

Case Studies

- Toxicity Assessment : A study highlighted the respiratory effects of BF3·O(CH3)2 exposure in laboratory settings, noting significant irritation to mucous membranes upon inhalation. The research emphasized the need for adequate ventilation and protective equipment when handling this compound .

- Reactivity with Biological Molecules : Investigations into the reactivity of BF3·O(CH3)2 with biological macromolecules revealed potential interactions that could disrupt normal cellular functions. The compound's ability to form complexes with nucleophiles raises concerns regarding its impact on biochemical pathways .

Research Findings

Recent studies have focused on the mechanistic aspects of BF3·O(CH3)2 in organic reactions:

- Mechanism of Action : Research indicates that BF3·O(CH3)2 forms stable complexes with various substrates, enhancing their electrophilicity and facilitating nucleophilic attacks .

- Environmental Impact : Studies assessing the environmental persistence of BF3·O(CH3)2 suggest that its release into ecosystems could lead to bioaccumulation and toxicity in aquatic organisms .

特性

IUPAC Name |

methoxymethane;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.BF3/c1-3-2;2-1(3)4/h1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPWETRNSUKEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O.BF3, C2H6BF3O | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride dimethyl etherate appears as a fuming liquid. Corrosive to skin, eyes and mucous membranes. May be toxic by inhalation. Used as a catalyst in chemical reactions., Fuming liquid; [CAMEO] Stable but highly flammable, brown liquid; [ACGIH] | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trifluoride dimethyl etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

258.8 °F at 760 mmHg (EPA, 1998), 126-127 °C | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C | |

| Record name | Boron trifluoride dimethyl etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.239 | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

17.3 [mmHg] | |

| Record name | Boron trifluoride dimethyl etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

353-42-4 | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron, trifluoro[oxybis[methane]]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether--boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-14 °C | |

| Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Boron trifluoride dimethyl etherate interact with its target in the synthesis of 2-(methylthio)-4(3H)- and 4-(methylthio)-2(1H)-quinazolinethione?

A1: The research article [] investigates the reaction of this compound with 2,4(1H,3H)-quinazolinedithione. While the exact mechanism of interaction isn't explicitly detailed, the presence of this compound leads to the selective formation of 2-(methylthio)-4(3H)-quinazolinethione and 4-(methylthio)-2(1H)-quinazolinethione. This suggests that this compound likely acts as a Lewis acid catalyst, facilitating the methylation of the quinazolinedithione substrate. Further research would be needed to elucidate the precise mechanism of this interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。